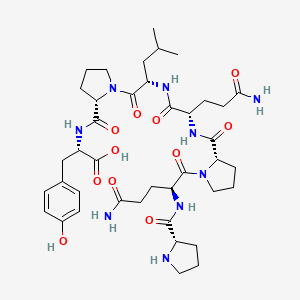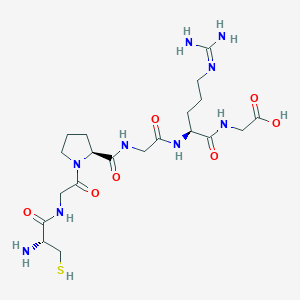![molecular formula C16H13N5O3 B14239815 nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine CAS No. 524047-79-8](/img/structure/B14239815.png)
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles The structure of this compound includes a pyrimidoindole core, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine typically involves multi-component reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds formed in one pot promoted by iodine and iodide additives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize the use of stoichiometric amounts of strong acids or bases, which are not environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and antimalarial agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pyruvate dehydrogenase kinases (PDHKs) and epidermal growth factor receptor (EGFr) tyrosine kinases. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole
- 2-chloro-4-phenyl-9H-pyrimido[4,5-b]indole
- 2-nitramino-4-phenyl-9H-pyrimido[4,5-b]indole
Uniqueness
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is unique due to its specific structural features and the presence of the nitric acid group, which imparts distinct chemical and biological properties. Its ability to form multiple C–N bonds in a single reaction pot and its transition-metal-free synthesis route make it particularly noteworthy .
Properties
CAS No. |
524047-79-8 |
|---|---|
Molecular Formula |
C16H13N5O3 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4.HNO3/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16;2-1(3)4/h1-9H,(H3,17,18,19,20);(H,2,3,4) |
InChI Key |
LYWPDTRXDKYTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


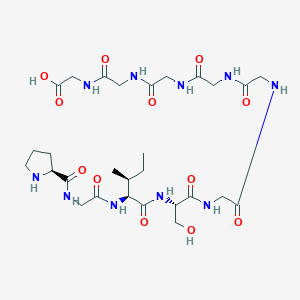
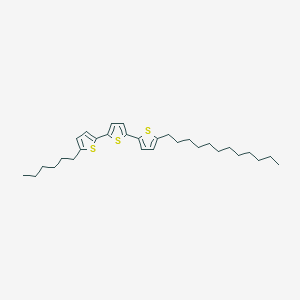
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
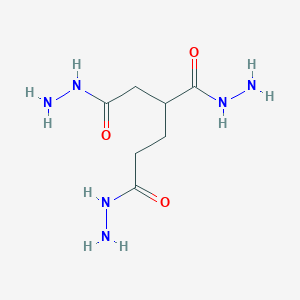
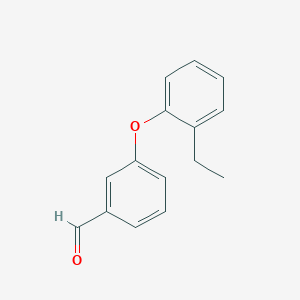
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
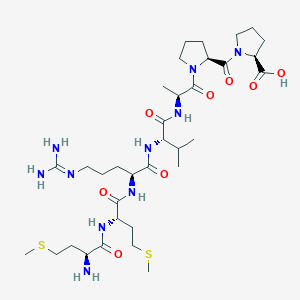

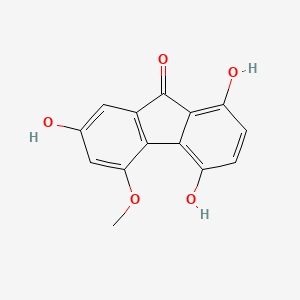
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
